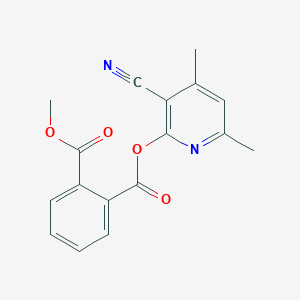

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For instance, 2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile can be synthesized by the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine .Molecular Structure Analysis

In the crystal lattice of a related compound, heterocyclic cations are combined into polymer chains through contacts between the nitrogen atom of the nitrile group of one molecule and the hydrogen atom of the methyl group at the C (5) atom of another molecule .Chemical Reactions Analysis

Allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio, while the high chemoselectivity of halocyclization of allyl derivatives with iodine or bromine results in practically quantitative yields of 2,3-dihydro [1,3]oxazolo [3,2- a ]pyridinium salts .Aplicaciones Científicas De Investigación

Photochemical Cycloaddition

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate has been explored in photochemical reactions. Sakamoto et al. (2000) investigated the photochemical reaction of 1-cyanonaphthalene with substituted pyridines, which included compounds related to this compound. They found that irradiation in benzene solution led to the formation of adducts, indicating potential applications in photochemistry and material sciences (Sakamoto et al., 2000).

Phthalate Chemistry

Phthalates, including compounds similar to this compound, are widely used in industry for various applications. Hauser and Calafat (2005) detailed the uses and metabolism of phthalates, showing their importance in the production of consumer products, medical devices, and pharmaceuticals (Hauser & Calafat, 2005).

Conversion into Benzene Derivatives

Acheson and Paglietti (1979) studied the conversion of dihydropyridines into benzene derivatives using dimethyl acetylenedicarboxylate. Their research suggests that derivatives of this compound could be valuable in synthesizing complex benzene-based molecules (Acheson & Paglietti, 1979).

Luminescent Properties in Organic Electronics

Chen et al. (2011) investigated the synthesis and luminescent properties of nitrile-based 2-pyridone molecules, closely related to this compound. Their findings suggest potential applications in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs) (Chen et al., 2011).

Formation of Aza-dihydrotriquinacene Derivatives

Tinant et al. (1992) explored the formation of aza-dihydrotriquinacene derivatives from related compounds. This indicates potential applications in creating complex organic structures, which could be useful in pharmaceuticals or materials science (Tinant et al., 1992).

Electrochemical Reduction Studies

Carelli et al. (1979) conducted electrochemical reduction studies on compounds similar to this compound. This research could have implications in electrochemistry and materials science (Carelli et al., 1979).

Propiedades

IUPAC Name |

2-O-(3-cyano-4,6-dimethylpyridin-2-yl) 1-O-methyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-10-8-11(2)19-15(14(10)9-18)23-17(21)13-7-5-4-6-12(13)16(20)22-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYIKDDPBFQRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OC(=O)C2=CC=CC=C2C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334329 | |

| Record name | 3-Cyano-4,6-dimethyl-2-pyridinyl methyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400077-09-0 | |

| Record name | 3-Cyano-4,6-dimethyl-2-pyridinyl methyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(dibenzylcarbamoyl)phenyl]boronic Acid](/img/structure/B3036661.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole](/img/structure/B3036670.png)

![2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide](/img/structure/B3036676.png)

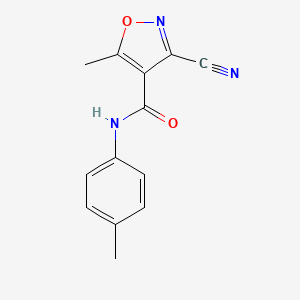

![3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036678.png)

![3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036679.png)

![3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B3036681.png)